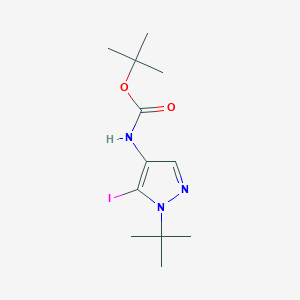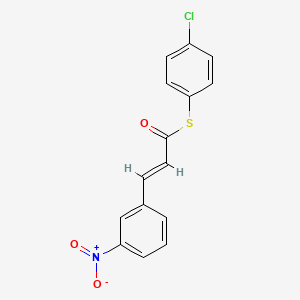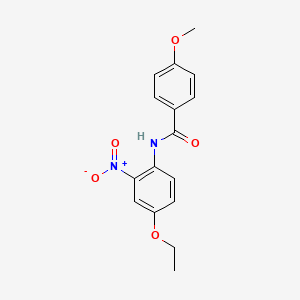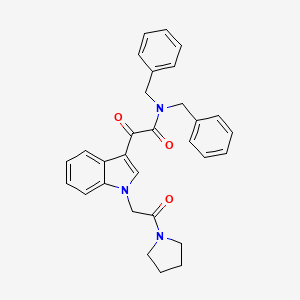
Tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate, also known as TIPC, is a chemical compound that has gained significant attention in scientific research. It is a versatile compound that has shown potential in various applications, including cancer treatment, imaging, and diagnostics.
Scientific Research Applications
Isomorphous Crystal Structures and Halogen Bonds
Research by Baillargeon et al. (2017) explores the crystal structures of chloro and iodo diacetylene derivatives, showcasing the role of halogen bonds and hydrogen bonds in the crystal packing of these compounds. This study provides a foundation for understanding the structural characteristics of similar tert-butyl carbamate derivatives (Baillargeon et al., 2017).
Metalation and Alkylation Reactions
Sieburth et al. (1996) investigated the tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation and subsequent reaction with electrophiles. This research highlights the compound's potential in creating α-functionalized α-amino silanes, demonstrating its utility in synthetic organic chemistry (Sieburth et al., 1996).
Chemoselective Transformations
Sakaitani and Ohfune (1990) focused on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This study illustrates the versatility of silyl carbamate groups in organic synthesis, particularly in protecting amino groups and facilitating their selective deprotection and modification (Sakaitani & Ohfune, 1990).
Synthesis of Nitrone Equivalents
Guinchard et al. (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents. These compounds serve as intermediates for the synthesis of N-(Boc)hydroxylamines, offering a novel approach to building blocks in organic synthesis (Guinchard et al., 2005).
Cyclizative CO2 Fixation
Takeda et al. (2012) explored the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates. This research underscores the potential environmental applications of tert-butyl carbamate derivatives in capturing CO2 and transforming it into valuable cyclic carbamates (Takeda et al., 2012).
properties
IUPAC Name |
tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20IN3O2/c1-11(2,3)16-9(13)8(7-14-16)15-10(17)18-12(4,5)6/h7H,1-6H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJCEAJRQRRFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)
![2-(4-chlorophenoxy)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)
![5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B2821109.png)




![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)
![5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2821120.png)
![Pyridin-3-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821123.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)
![Propan-2-yl 2-[5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2821127.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)